2-Amino-1-(3-fluoro-4-methoxyphenyl)ethan-1-one
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Overview
Description
2-Amino-1-(3-fluoro-4-methoxyphenyl)ethan-1-one is a chemical compound with the molecular formula C9H10FNO2 It is an aromatic compound featuring both amino and methoxy functional groups, along with a fluorine atom attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(3-fluoro-4-methoxyphenyl)ethan-1-one typically involves the reaction of 3-fluoro-4-methoxyacetophenone with an appropriate amine source. One common method is the reductive amination of 3-fluoro-4-methoxyacetophenone using ammonia or an amine under reducing conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) to facilitate the reduction step. The reaction is typically carried out in a solvent like ethanol or methanol under hydrogen gas pressure .
Types of Reactions:
Oxidation: The amino group in this compound can undergo oxidation to form corresponding nitroso or nitro derivatives.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed:
- Oxidation can yield nitroso or nitro derivatives.
- Reduction can yield the corresponding alcohol.
- Substitution reactions can yield various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
2-Amino-1-(3-fluoro-4-methoxyphenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-Amino-1-(3-fluoro-4-methoxyphenyl)ethan-1-one involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the methoxy and fluorine groups can influence the compound’s lipophilicity and electronic properties. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
3-Fluoro-4-methoxyacetophenone: A precursor in the synthesis of 2-Amino-1-(3-fluoro-4-methoxyphenyl)ethan-1-one.
2-Amino-1-(4-fluoro-3-methoxyphenyl)ethan-1-one: A structural isomer with similar functional groups but different substitution pattern on the benzene ring.
2-Amino-1-(3-fluoro-4-hydroxyphenyl)ethan-1-one: Similar structure with a hydroxyl group instead of a methoxy group.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C9H10FNO2 |
---|---|
Molecular Weight |
183.18 g/mol |
IUPAC Name |
2-amino-1-(3-fluoro-4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H10FNO2/c1-13-9-3-2-6(4-7(9)10)8(12)5-11/h2-4H,5,11H2,1H3 |
InChI Key |
HXEVODRVIKMIQX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CN)F |
Origin of Product |
United States |
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